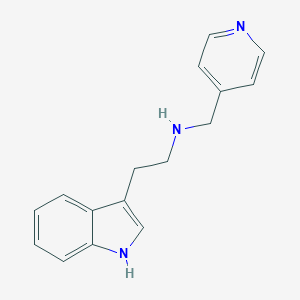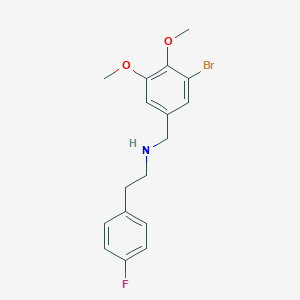
Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate, also known as ethyl ferulate, is a natural phenolic compound found in various plants, including rice, wheat, and oats. It is known for its antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate is not fully understood. However, it is believed that its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, which can help protect against a number of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to reduce inflammation in the body, which can help alleviate symptoms of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate in lab experiments is its low toxicity. It has been shown to be relatively safe, even at high doses. Additionally, it is readily available and relatively inexpensive. However, one limitation of using Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate. One area of interest is its potential use as a natural preservative in the food industry. It has been shown to have antimicrobial properties, which could make it an effective alternative to synthetic preservatives. Additionally, there is interest in studying the potential use of Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate and its potential health benefits.
Scientific Research Applications
Ethyl ferulate has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate has been shown to have anticancer properties, as it can induce apoptosis in cancer cells.
properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3 |
InChI Key |
QEQMMCZMNDJJFX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)O |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B276001.png)
![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)



![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)